molecular formula C12H22N2 B1601762 Octahydro-4,7-methano-1H-indene-5,-dimethylamine CAS No. 76364-76-6

Octahydro-4,7-methano-1H-indene-5,-dimethylamine

Cat. No.: B1601762
CAS No.: 76364-76-6
M. Wt: 194.32 g/mol
InChI Key: LQGTVLDXRIBHQO-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indene-5,-dimethylamine is a chemical compound with a complex structure that includes multiple rings and a dimethylamine functional group

Biochemical Analysis

Biochemical Properties

Octahydro-4,7-methano-1H-indene-5,-dimethylamine plays a significant role in biochemical reactions, particularly in the amine curing of polyurethane (PUR) reactive resins . The compound interacts with various enzymes and proteins, facilitating the curing process. It is known to form stable complexes with certain biomolecules, enhancing the efficiency of biochemical reactions. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, forming covalent bonds with target biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it has been shown to impact cell proliferation and differentiation, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function are influenced by its localization, as it interacts with different biomolecules in various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-4,7-methano-1H-indene-5,-dimethylamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of 4,7-methano-1H-indene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-5,-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Octahydro-4,7-methano-1H-indene-5,-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-5,-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.0(2,6)]decane
  • Endo-tricyclo[5.2.1.0(2,6)]decane
  • Hexahydro-4,7-methanoindan

Uniqueness

Octahydro-4,7-methano-1H-indene-5,-dimethylamine is unique due to its specific structural features, including the presence of a dimethylamine group and its multi-ring system. These characteristics confer distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-12H,1-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGTVLDXRIBHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(C2C1CN)CC3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76364-76-6
Record name Octahydro-4,7-methano-1H-indene-5,-dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076364766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-4,7-methano-1H-indene-5,-dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-4,7-methano-1H-indene-5,-dimethylamine
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